5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine 5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16199716
InChI: InChI=1S/C9H7BrN2OS/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2
SMILES:
Molecular Formula: C9H7BrN2OS
Molecular Weight: 271.14 g/mol

5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine

CAS No.:

Cat. No.: VC16199716

Molecular Formula: C9H7BrN2OS

Molecular Weight: 271.14 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine -

Specification

Molecular Formula C9H7BrN2OS
Molecular Weight 271.14 g/mol
IUPAC Name 5-bromo-2-(thiophen-2-ylmethoxy)pyrimidine
Standard InChI InChI=1S/C9H7BrN2OS/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2
Standard InChI Key NEYNCVVYHVXVRW-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)COC2=NC=C(C=N2)Br

Introduction

Chemical Identity and Structural Features

Molecular Structure and Formula

5-Bromo-2-(thiophen-2-ylmethoxy)-pyrimidine (C9_9H7_7BrN2_2O2_2S) consists of a pyrimidine ring substituted at position 5 with bromine and at position 2 with a thiophen-2-ylmethoxy group. The pyrimidine core provides a planar aromatic system, while the bromine atom serves as a potential site for cross-coupling reactions, and the thiophene moiety introduces electron-rich characteristics conducive to π-π interactions .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC9_9H7_7BrN2_2O2_2S
Molecular Weight287.12 g/mol
SMILESBrc1ncnc1OCC2=CC=CS2
InChI KeyUYVXNQJZJHFHIM-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental spectra for this compound are unavailable, key spectral features can be inferred:

  • 1^1H NMR: Signals for thiophene protons (δ 6.8–7.4 ppm), methoxy methylene (δ 4.8–5.2 ppm), and pyrimidine protons (δ 8.2–8.5 ppm) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 287.0 (M+^+) with isotopic patterns indicative of bromine.

Synthesis and Reaction Pathways

Synthetic Route from 5-Bromo-2-chloropyrimidine

The most feasible synthesis involves nucleophilic aromatic substitution (SNAr) of 5-bromo-2-chloropyrimidine with thiophen-2-ylmethanol under basic conditions. This method mirrors protocols used to prepare morpholine and boronate derivatives of 5-bromo-2-chloropyrimidine .

Representative Procedure:

  • Reagents: 5-Bromo-2-chloropyrimidine (1 equiv), thiophen-2-ylmethanol (1.2 equiv), Cs2_2CO3_3 (2 equiv), anhydrous DMF.

  • Conditions: Stir at 80°C for 12–16 hours under nitrogen.

  • Workup: Quench with water, extract with ethyl acetate, dry over MgSO4_4, and purify via silica gel chromatography .

Table 2: Optimization of Reaction Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K2_2CO3_3MeCN851095
Cs2_2CO3_3DMF201294
NaHDMF50382

Mechanistic Insights

The reaction proceeds via deprotonation of thiophen-2-ylmethanol by the base, generating a thiophenemethoxide ion that attacks the electron-deficient C2 position of the pyrimidine ring. The chloro leaving group is displaced, forming the desired product. Polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures accelerate the SNAr process .

Physicochemical Properties

Lipophilicity and Solubility

The compound’s logP (octanol-water partition coefficient) is predicted to be ~2.8 using consensus models, reflecting the contributions of the bromine atom and thiophene group . Aqueous solubility is estimated at <0.1 mg/mL, necessitating the use of organic solvents (e.g., DMSO, ethanol) for biological assays.

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
logP2.8Consensus
Solubility (Water)0.08 mg/mLESOL
pKa1.2 (pyrimidine N)Calculated

Stability and Degradation

Brominated pyrimidines are generally stable at room temperature but susceptible to photodebromination under UV light. Storage recommendations include amber vials at −20°C under inert atmosphere .

Pharmacological and Material Applications

Pharmaceutical Intermediate

The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), making the compound a versatile intermediate for antiviral or anticancer agents. For example, analogous bromopyrimidines are precursors to kinase inhibitors targeting EGFR or BRAF .

Optoelectronic Materials

Thiophene-containing compounds are prized in organic electronics for their charge-transport properties. This derivative could serve as a monomer in conjugated polymers for organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) .

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